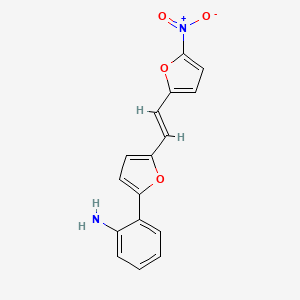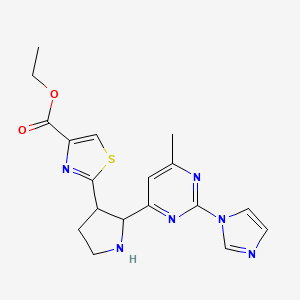
Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrimidine ring, a pyrrolidine ring, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include:
Imidazole derivatives: Synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Pyrimidine derivatives: Prepared via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Pyrrolidine derivatives: Formed through the reduction of pyrrole or via the Paal-Knorr synthesis.
Thiazole derivatives: Synthesized by the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Pharmaceutical Industry:
作用机制
The mechanism of action of Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple ring systems allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
相似化合物的比较
Similar Compounds
Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate: Unique due to its combination of imidazole, pyrimidine, pyrrolidine, and thiazole rings.
Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
Mthis compound: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
888314-80-5 |
|---|---|
分子式 |
C18H20N6O2S |
分子量 |
384.5 g/mol |
IUPAC 名称 |
ethyl 2-[2-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H20N6O2S/c1-3-26-17(25)14-9-27-16(22-14)12-4-5-20-15(12)13-8-11(2)21-18(23-13)24-7-6-19-10-24/h6-10,12,15,20H,3-5H2,1-2H3 |
InChI 键 |
GQAXLGIJXSKIJB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)C2CCNC2C3=NC(=NC(=C3)C)N4C=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



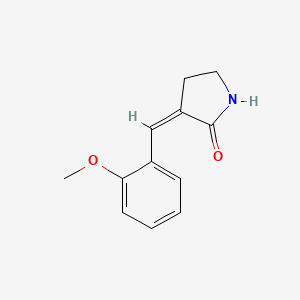
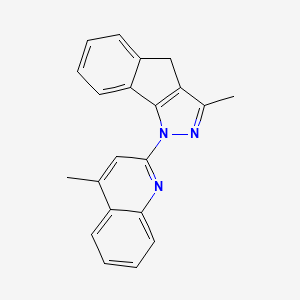
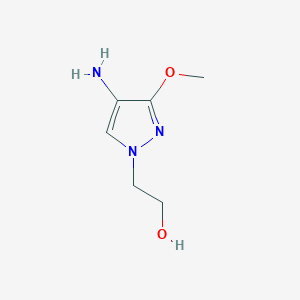
![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)


![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)

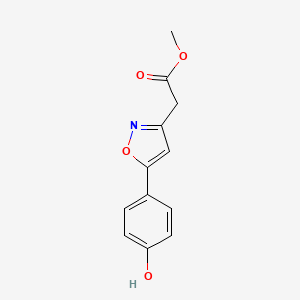
![3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one](/img/structure/B12900407.png)
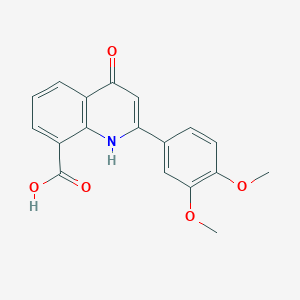
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
